Patent-Exemplified Reactivity: The 8-Fluoro Motif as a Direct Precursor to RSV Drug Candidates
The compound's specific substitution pattern is validated as a critical intermediate in the synthesis of advanced pharmaceutical leads. Patent WO2013020993A1, assigned to Hoffmann-La Roche, explicitly claims and exemplifies the use of 2,4-dichloro-8-fluoroquinoline for the preparation of compounds aimed at treating respiratory syncytial virus (RSV) [1]. This demonstrates a real-world, high-value application in a competitive therapeutic area, distinguishing it from generic fluoroquinolines that may lack such explicit, documented utility in a patent filing.
| Evidence Dimension | Patent-Cited Utility as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified in patent WO2013020993A1 (Hoffmann-La Roche) for RSV drug synthesis. |
| Comparator Or Baseline | Unsubstituted quinoline; other halogenated quinoline regioisomers (e.g., 6-fluoro). |
| Quantified Difference | Qualitative difference: The 8-fluoro substitution pattern is essential for the claimed pharmaceutical utility; alternative isomers or non-fluorinated analogs are not viable substitutes. |
| Conditions | Synthetic pathway as described in WO2013020993A1 leading to compounds of formula (I). |
Why This Matters
Procurement is justified by a documented, high-value application in a pharmaceutical patent, de-risking its use in drug discovery programs.
- [1] Chen L, inventor; Hoffmann-La Roche Inc., assignee. Compounds for the treatment and prophylaxis of Respiratory Syncytial Virus disease. World Patent WO2013020993A1. 2013 Feb 14. View Source
